Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate
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Overview
Description
Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate is a heterocyclic organic compound with the molecular formula C₁₆H₁₃N₃O₃SNa and a molecular weight of 350.35 g/mol . This compound is known for its vibrant color and is commonly used as a dye in various industrial applications. It is also referred to by its IUPAC name, sodium 4-((4-aminonaphthalen-1-yl)diazenyl)benzenesulfonic acid .
Preparation Methods
The synthesis of sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-1-naphthylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzenesulfonic acid under alkaline conditions to form the final product .
Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction is typically carried out in aqueous solution, and the product is isolated by filtration and drying .
Chemical Reactions Analysis
Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed in staining procedures to visualize biological specimens under a microscope.
Medicine: Research studies have explored its potential use in drug delivery systems and as a diagnostic agent.
Mechanism of Action
The mechanism of action of sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate involves its ability to interact with various molecular targets through its azo and sulfonate groups. The azo group can undergo reversible trans-cis isomerization under light, making it useful in photoresponsive applications . The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate can be compared with other azo compounds such as methyl orange and Congo red. While all these compounds share the azo functional group, this compound is unique due to its specific structural features and applications .
Methyl Orange: Used primarily as a pH indicator.
Congo Red: Employed in histology for staining amyloid proteins.
These compounds differ in their molecular structures, leading to variations in their chemical properties and applications .
Properties
CAS No. |
5399-85-9 |
---|---|
Molecular Formula |
C16H13N3NaO3S+ |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
sodium;4-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H13N3O3S.Na/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-18-11-5-7-12(8-6-11)23(20,21)22;/h1-10H,17H2,(H,20,21,22);/q;+1 |
InChI Key |
IQRKMEGAUSQFFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)S(=O)(=O)O)N.[Na+] |
Origin of Product |
United States |
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